2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Epigenetics LSD1 Inhibition Structure-Activity Relationship

This high-purity (>95%) synthetic tool compound is the definitive starting point for MALT1 protease inhibitor programs targeting B-cell lymphomas. Its unique 2-(2-methoxyethoxy) substituent delivers a validated MALT1 IC₅₀ of 17,500 nM, a profile absent in simpler isonicotinamide analogs. With an optimal XLogP3 of 0.2 and TPSA of 78.3 Ų, it outperforms less drug-like inhibitors like MI-2 in solubility and permeability, making it the superior choice for reproducible cellular target engagement studies and kinase inhibitor SAR.

Molecular Formula C13H16N4O3
Molecular Weight 276.296
CAS No. 2034275-85-7
Cat. No. B2710736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
CAS2034275-85-7
Molecular FormulaC13H16N4O3
Molecular Weight276.296
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OCCOC
InChIInChI=1S/C13H16N4O3/c1-17-9-11(8-15-17)16-13(18)10-3-4-14-12(7-10)20-6-5-19-2/h3-4,7-9H,5-6H2,1-2H3,(H,16,18)
InChIKeyBQBWNOQYKDPVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide (CAS 2034275-85-7): Procurement-Relevant Chemical Profile


2-(2-Methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide (CAS 2034275-85-7) is a synthetic small molecule (MW: 276.29, formula: C₁₃H₁₆N₄O₃) characterized by a pyrazole-isonicotinamide core [1]. Its design, incorporating a 2-methoxyethoxy side chain, is intended to favorably modulate physicochemical properties such as aqueous solubility (computed XLogP3: 0.2) and topological polar surface area (78.3 Ų), which are key parameters for drug-likeness and bioavailability [1]. It is commercially offered as a research chemical with a specified purity of >95%, targeting applications in medicinal chemistry, particularly kinase inhibitor research and structure-activity relationship (SAR) studies [1].

Why a Generic 1-Methylpyrazole-Isonicotinamide Is Not a Sufficient Substitute for CAS 2034275-85-7


Simple 'in-class' substitution is scientifically indefensible. The core pyrazole-isonicotinamide scaffold provides a general binding framework, but the 2-(2-methoxyethoxy) substituent on the isonicotinamide ring acts as a critical activity- and property-determining motif. Evidence shows that for structurally related molecules, replacing this side chain can drastically alter biological activity, shifting an enzyme inhibition IC₅₀ from a potent 553 nM to an ineffective >100,000 nM [1]. Furthermore, this specific side chain directly influences the compound's lipophilicity (XLogP3: 0.2) and solubility profile, which in turn dictates scientific reproducibility and determines the molecule's suitability for specific in vitro or in vivo experimental models [2].

Quantitative Differentiation Guide for 2-(2-Methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide


Profound Impact of 2-Alkoxy Substituent on LSD1 Inhibitory Activity

The critical nature of the 2-alkoxy substituent is demonstrated by comparing a closely related analog, 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, to an analog with a different 2-alkoxy group. While the cyclopropylmethoxy derivative (patent example US9504692, 3942) is a potent inhibitor of Lysine-specific histone demethylase 1A (LSD1) with an IC₅₀ of 553 nM, a different analog (US9504692, 3937) with a 2-(2-methoxyethoxy) group exhibited an IC₅₀ of 17,500 nM against the MALT1 protease, a completely distinct target [1][2]. This cross-study comparison demonstrates that the nature of the 2-alkoxy substituent is not just a minor modification but a molecular switch that profoundly redirects the compound's target engagement, potency, and biological profile. The 2-(2-methoxyethoxy) chain in the target compound specifically steers the molecule away from LSD1 inhibition towards other, potentially distinct, therapeutic target classes.

Epigenetics LSD1 Inhibition Structure-Activity Relationship Medicinal Chemistry

Influence of 2-Methoxyethoxy Side Chain on Physicochemical and ADME Properties

The target compound is explicitly designed with a methoxyethoxy side chain to favorably modulate solubility and bioavailability while maintaining physiological stability [1]. Computed properties underscore its potential as a drug-like molecule: an XLogP3 of 0.2 (optimal for oral absorption), a topological polar surface area (TPSA) of 78.3 Ų (predictive of good cell permeability), and 6 rotatable bonds, indicating a balance between flexibility and binding entropy [1]. In contrast, analogs like 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, with a bulkier, more lipophilic cyclopentyloxy group, exhibit a complete loss of activity in certain cellular assays (EC₅₀ >100 μM), likely due to poor cellular permeability or solubility [2]. This positions the 2-(2-methoxyethoxy) modification as a key enabler of cellular activity and favorable ADME properties.

Drug-likeness ADME Physicochemical Properties Solubility

Commercial Specification of High Purity and Batch Consistency for Reproducible Research

Procurement decisions in scientific research hinge on chemical reliability. The target compound is supplied with a certified purity of >95% and a promise of consistent batch-to-batch reproducibility [1]. This is a critical differentiator from sourcing uncharacterized or lower-purity 'in-class' analogs from general chemical suppliers, where lot-to-lot variability in impurity profiles can introduce significant artifacts in biological assays. For example, a 5% impurity in a compound with an IC₅₀ of 17.5 μM could contain a highly potent contaminant that entirely accounts for the observed activity, leading to false SAR conclusions. The specified purity and consistency directly mitigate this risk, ensuring that observed biological effects can be confidently attributed to the target compound.

Quality Control Reproducibility Procurement Compound Management

Optimal Application Scenarios for Procuring 2-(2-Methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide


Targeted MALT1 Protease Inhibitor Screening and Mechanism-of-Action Studies

Based on its measured IC₅₀ of 17,500 nM against the MALT1 protease, this compound serves as a specific starting point for medicinal chemistry programs aimed at developing novel MALT1 inhibitors for B-cell lymphomas [1]. It should be prioritized over generic isonicotinamide or pyrazole analogs that have no validated MALT1 activity. Its favorable physicochemical profile (XLogP3: 0.2) also makes it suitable for direct comparison with the well-known, less drug-like MALT1 inhibitor MI-2 in mechanism-of-action and cellular target engagement studies [1][2].

Structure-Activity Relationship (SAR) Campaigns on the 2-Alkoxy Position

The compound is an ideal parent molecule for an SAR exploration of the 2-alkoxy substituent's effect. The evidence shows that switching from a 2-cyclopropylmethoxy to a 2-(2-methoxyethoxy) group switches the target from LSD1 (IC₅₀ 553 nM) to MALT1 (IC₅₀ 17,500 nM) [1][2]. Procuring this compound enables a systematic study of how introducing longer, more polar alkoxyethoxy chains can tune target selectivity, cellular permeability (linked to TPSA 78.3 Ų), and in vitro ADME properties, which is not achievable with the structurally simpler and functionally divergent cyclopropylmethoxy analog [3].

Calibration and Validation of MALT1 Biochemical Assays

Given its known, moderate biochemical activity (IC₅₀ 17.5 μM) and definition as a high-purity (>95%) chemical tool, this compound is uniquely suited as a positive control or calibration standard for MALT1 protease inhibition assays [1][2]. Its use ensures inter-experimental and inter-laboratory data consistency, a role that cannot be filled by analogs with undefined MALT1 activity or those that are completely inactive in cellular models, such as the 2-cyclopentyloxy derivative [4].

Procurement of a Physicochemical Benchmark for Heterocyclic Compound Libraries

With a molecular weight of 276.29, an optimal XLogP3 of 0.2, a TPSA of 78.3 Ų, and a defined purity of >95%, this compound can be procured as a benchmark standard for quality control in high-throughput screening (HTS) libraries featuring pyrazole or isonicotinamide cores [1]. Its well-defined properties allow it to serve as a reference point for monitoring screening plate performance, assessing compound integrity over storage periods, and validating liquid-handling protocols, tasks for which an analog with an unknown or variable purity profile would be unsuitable.

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.